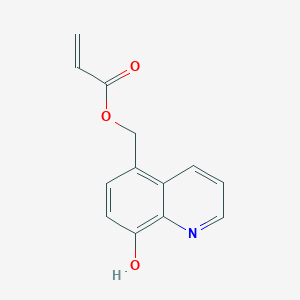
(8-Hydroxyquinolin-5-yl)methyl prop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(8-Hydroxyquinolin-5-yl)methyl prop-2-enoate: is a chemical compound that belongs to the family of quinoline derivatives This compound is characterized by the presence of a hydroxyquinoline moiety attached to a prop-2-enoate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (8-Hydroxyquinolin-5-yl)methyl prop-2-enoate typically involves the esterification of 8-hydroxyquinoline with prop-2-enoic acid. The reaction is usually carried out in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(8-Hydroxyquinolin-5-yl)methyl prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group in the quinoline moiety can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form a dihydroquinoline derivative.
Substitution: The prop-2-enoate group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
科学研究应用
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of (8-Hydroxyquinolin-5-yl)methyl prop-2-enoate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, forming stable complexes that can interfere with biological processes.
Pathways Involved: The interaction with metal ions can lead to the generation of reactive oxygen species (ROS), which can induce oxidative stress and damage cellular components, leading to cell death.
相似化合物的比较
Similar Compounds
8-Hydroxyquinoline: A parent compound with similar biological activities.
4-Hydroxy-2-quinolone: Another quinoline derivative with distinct pharmacological properties.
Quinoline-2,4-dione: Known for its antimicrobial and anticancer activities.
Uniqueness
(8-Hydroxyquinolin-5-yl)methyl prop-2-enoate is unique due to the presence of the prop-2-enoate group, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives
属性
CAS 编号 |
927903-28-4 |
|---|---|
分子式 |
C13H11NO3 |
分子量 |
229.23 g/mol |
IUPAC 名称 |
(8-hydroxyquinolin-5-yl)methyl prop-2-enoate |
InChI |
InChI=1S/C13H11NO3/c1-2-12(16)17-8-9-5-6-11(15)13-10(9)4-3-7-14-13/h2-7,15H,1,8H2 |
InChI 键 |
QIXGTDMIHFUWMT-UHFFFAOYSA-N |
规范 SMILES |
C=CC(=O)OCC1=C2C=CC=NC2=C(C=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


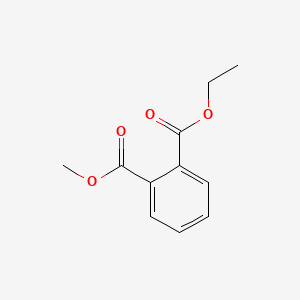


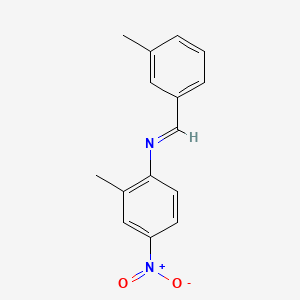
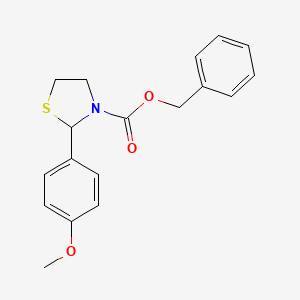
![4-[4-(2,5-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1,3-diol](/img/structure/B14173348.png)
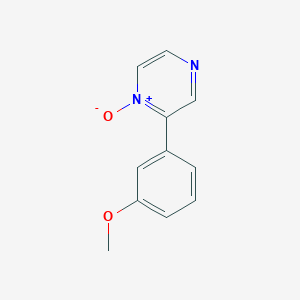
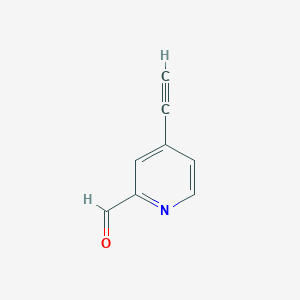
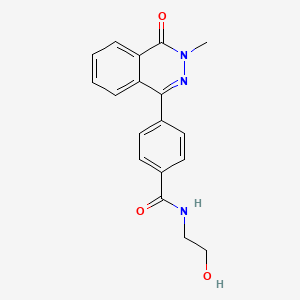
![2-[(4-Amino-6-anilino-1,3,5-triazin-2-yl)methoxy]benzaldehyde](/img/structure/B14173373.png)


![(1-{2-[(3-Methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid](/img/structure/B14173385.png)

